N-(3-(Benzyloxy)benzyl)cyclopentanamine
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Overview
Description
N-(3-(Benzyloxy)benzyl)cyclopentanamine is an organic compound with a complex structure that includes a benzyl group, a benzyloxy group, and a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 3-benzyloxybenzyl alcohol. This intermediate is then reacted with cyclopentanamine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)benzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(Benzyloxy)benzyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Benzyloxy)benzyl)cyclooctanamine
- N-(3-(Benzyloxy)benzyl)cyclohexanamine
- N-(3-(Benzyloxy)benzyl)cyclobutanamine
Uniqueness
N-(3-(Benzyloxy)benzyl)cyclopentanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H23NO |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C19H23NO/c1-2-7-16(8-3-1)15-21-19-12-6-9-17(13-19)14-20-18-10-4-5-11-18/h1-3,6-9,12-13,18,20H,4-5,10-11,14-15H2 |
InChI Key |
YLLYPVNHWVRENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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